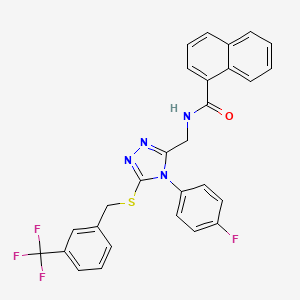
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C28H20F4N4OS and its molecular weight is 536.55. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Emission Enhancement
Research has demonstrated the ability to tune the optical properties and enhance solid-state emission of poly(thiophene)s through molecular control, including postfunctionalization techniques. Such methods have shown significant influence on the photophysical properties of these materials, indicating potential applications in the development of advanced optical materials and devices (Li, Vamvounis, & Holdcroft, 2002).
Fluorescence Property Enhancement
Novel 1,8-naphthalimide derivatives containing a thiophene ring have been synthesized, displaying enhanced fluorescence properties. This advancement suggests these compounds could be used in the design of new fluorescent materials for applications in sensing, imaging, and electronic devices (Zhengneng et al., 2013).
Antimicrobial Applications
Studies on the synthesis and antibacterial activities of compounds structurally related to the one you're interested in have highlighted their potential as novel antimicrobial agents. For example, various thiourea derivatives have been shown to exhibit significant antibacterial and antifungal activities, suggesting the possibility of developing new treatments based on these chemical frameworks (Limban, Marutescu, & Chifiriuc, 2011).
Antioxidant and Anticancer Activity
Derivatives of triazolo-thiadiazoles, structurally similar to the compound , have been explored for their antioxidant and anticancer activities. These compounds have shown promising results in inhibiting the growth of cancer cells and exhibiting potent antioxidant properties, underscoring their potential in therapeutic applications (Sunil et al., 2010).
Neurological Disease Research
The development of compounds that can bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease represents a significant application in neurological research. Compounds like [18F]FDDNP offer non-invasive techniques for monitoring the progression of Alzheimer's, facilitating diagnostic assessments and monitoring response to treatments (Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4OS/c29-21-11-13-22(14-12-21)36-25(16-33-26(37)24-10-4-7-19-6-1-2-9-23(19)24)34-35-27(36)38-17-18-5-3-8-20(15-18)28(30,31)32/h1-15H,16-17H2,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWIQYCOKAHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


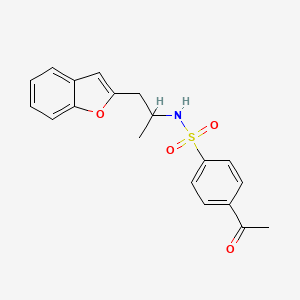
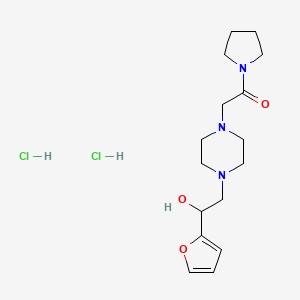


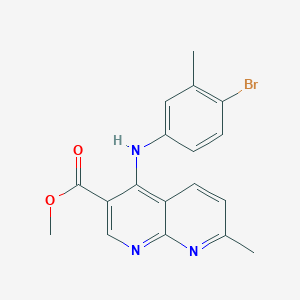

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
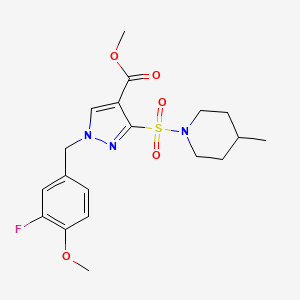
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
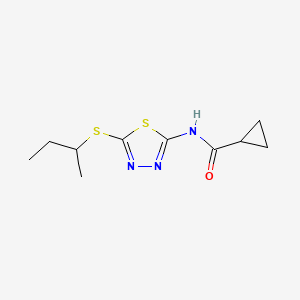
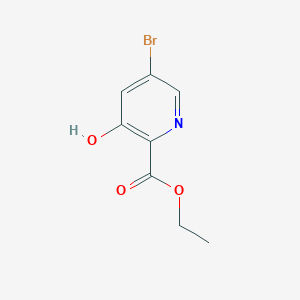
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)